molecular formula C17H14O7 B157566 3,6-Dimethoxyapigenin CAS No. 22697-65-0

3,6-Dimethoxyapigenin

Cat. No.: B157566
CAS No.: 22697-65-0
M. Wt: 330.29 g/mol
InChI Key: DDNPCXHBFYJXBJ-UHFFFAOYSA-N
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Description

4’,5,7-Trihydroxy-3,6-dimethoxyflavone is a naturally occurring flavonoid compound found in various plant species. It is known for its diverse biological activities and potential therapeutic applications. The compound has a molecular formula of C17H14O7 and a molecular weight of 330.29 g/mol .

Scientific Research Applications

4’,5,7-Trihydroxy-3,6-dimethoxyflavone has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in analytical studies and as a starting material for the synthesis of other flavonoids.

    Biology: Studied for its antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: Utilized in the development of nutraceuticals and functional foods.

Future Directions

The future directions of 4’,5,7-Trihydroxy-3,6-dimethoxyflavone research could involve further exploration of its antiangiogenic potential and its application in anticancer therapy by targeting tumor angiogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5,7-Trihydroxy-3,6-dimethoxyflavone typically involves the methylation of apigenin, a common flavonoid. The process includes the following steps:

Industrial Production Methods

Industrial production of 4’,5,7-Trihydroxy-3,6-dimethoxyflavone involves the extraction of the compound from plant sources, such as Dodonaea angustifolia. The extraction process includes:

Chemical Reactions Analysis

Types of Reactions

4’,5,7-Trihydroxy-3,6-dimethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

4’,5,7-Trihydroxy-3,6-dimethoxyflavone can be compared with other similar flavonoid compounds:

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-16-10(19)7-11-12(13(16)20)14(21)17(23-2)15(24-11)8-3-5-9(18)6-4-8/h3-7,18-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNPCXHBFYJXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177221
Record name 4',5,7-Trihydroxy-3,6-dimethoxyflavone
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Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22697-65-0
Record name 6-Hydroxykaempferol 3,6-dimethyl ether
Source CAS Common Chemistry
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Record name 4',5,7-Trihydroxy-3,6-dimethoxyflavone
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Record name 22697-65-0
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Record name 4',5,7-Trihydroxy-3,6-dimethoxyflavone
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Record name 4',5,7-TRIHYDROXY-3,6-DIMETHOXYFLAVONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dimethoxyapigenin
Reactant of Route 2
3,6-Dimethoxyapigenin
Reactant of Route 3
3,6-Dimethoxyapigenin
Reactant of Route 4
3,6-Dimethoxyapigenin
Reactant of Route 5
3,6-Dimethoxyapigenin
Reactant of Route 6
3,6-Dimethoxyapigenin
Customer
Q & A

Q1: What are the known natural sources of 4',5,7-Trihydroxy-3,6-dimethoxyflavone?

A1: 4',5,7-Trihydroxy-3,6-dimethoxyflavone has been isolated from various plant sources, including:

  • Dodonaea viscosa (Hopbush): This plant is known to contain a variety of flavonoids, and 4',5,7-trihydroxy-3,6-dimethoxyflavone was identified as one of the flavonol-3-methyl ethers present. [, ]
  • Centipeda cunninghamii (Common sneezeweed): Research on this plant led to the isolation of several flavonoids, including 4',5,7-trihydroxy-3,6-dimethoxyflavone, from its flowers. []
  • Juglans regia L. (Walnut) Pollen: This understudied byproduct was found to contain 4',5,7-trihydroxy-3,6-dimethoxyflavone-7-O-beta-D-glucoside, a glycosylated derivative of the compound. []

Q2: What biological activities have been associated with 4',5,7-Trihydroxy-3,6-dimethoxyflavone?

A2: Research suggests 4',5,7-Trihydroxy-3,6-dimethoxyflavone exhibits several potentially beneficial activities:

  • Antioxidant Activity: This compound demonstrated significant antioxidant capacity in assays like Oxygen Radical Absorbance Capacity (ORAC), comparable to epicatechin, a potent antioxidant found in green tea. [] This activity is likely attributed to its phenolic structure, characteristic of flavonoids.
  • Anti-inflammatory Activity: In studies using Centipeda cunninghamii extracts, 4',5,7-Trihydroxy-3,6-dimethoxyflavone showed significant inhibition of prostaglandin E2 (PGE2) production in 3T3 fibroblast cells, indicating anti-inflammatory potential. []

Q3: Are there any studies investigating the structure-activity relationship (SAR) of 4',5,7-Trihydroxy-3,6-dimethoxyflavone and its derivatives?

A: While the provided research articles do not delve into a detailed SAR analysis for 4',5,7-Trihydroxy-3,6-dimethoxyflavone specifically, they highlight the importance of the flavonoid structure for its bioactivity. [] For example, the presence of multiple hydroxyl groups, particularly in the B-ring of the flavonoid structure, is often associated with increased antioxidant and anti-inflammatory potential. Further research exploring modifications to the 4',5,7-Trihydroxy-3,6-dimethoxyflavone structure could provide valuable insights into its SAR and potentially lead to the development of more potent derivatives.

Q4: What analytical methods have been employed to identify and quantify 4',5,7-Trihydroxy-3,6-dimethoxyflavone in plant extracts?

A4: The research papers utilized a combination of techniques for the isolation and characterization of 4',5,7-Trihydroxy-3,6-dimethoxyflavone:

  • Chromatographic Separation: Methods like column chromatography were employed to separate the compound from other components in the plant extracts. [, , ]
  • Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were crucial for structural elucidation and confirmation of 4',5,7-Trihydroxy-3,6-dimethoxyflavone's identity. [, , ]

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